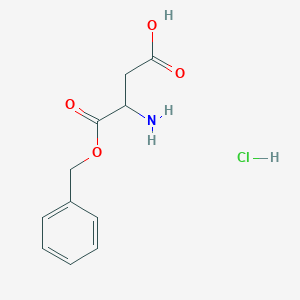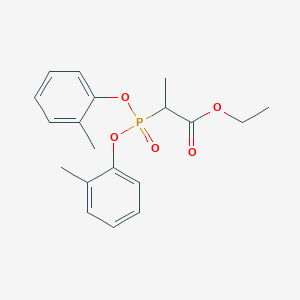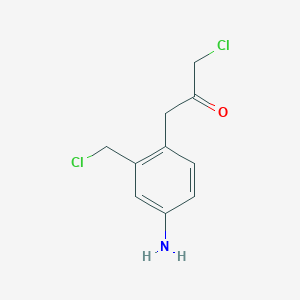
1,2-Bis(trifluoromethyl)-3-chloro-5-(trifluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(trifluoromethyl)-3-chloro-5-(trifluoromethoxy)benzene is a fluorinated aromatic compound with the molecular formula C9H3ClF9O. This compound is characterized by the presence of trifluoromethyl groups, a chloro substituent, and a trifluoromethoxy group attached to a benzene ring. The incorporation of fluorine atoms imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(trifluoromethyl)-3-chloro-5-(trifluoromethoxy)benzene typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic aromatic substitution (SNAr) reaction, where a suitable precursor undergoes substitution with trifluoromethyl and trifluoromethoxy groups under controlled conditions. The reaction conditions often involve the use of strong bases, such as potassium tert-butoxide, and polar aprotic solvents like dimethyl sulfoxide (DMSO) to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often requires the use of continuous flow reactors, which allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis(trifluoromethyl)-3-chloro-5-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro substituent can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Applications De Recherche Scientifique
1,2-Bis(trifluoromethyl)-3-chloro-5-(trifluoromethoxy)benzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique electronic properties.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of fluorinated drug candidates with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals, including advanced materials and coatings with enhanced chemical resistance and stability.
Mécanisme D'action
The mechanism of action of 1,2-Bis(trifluoromethyl)-3-chloro-5-(trifluoromethoxy)benzene is primarily influenced by its electronic properties, which are modulated by the presence of fluorine atoms. The compound can interact with molecular targets through various pathways, including:
Electrophilic and Nucleophilic Interactions: The electron-withdrawing nature of the trifluoromethyl and trifluoromethoxy groups can enhance the compound’s ability to participate in electrophilic and nucleophilic reactions.
Hydrophobic Interactions: The hydrophobic nature of the trifluoromethyl groups can facilitate interactions with hydrophobic pockets in proteins and enzymes, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(trifluoromethyl)benzene: Similar in structure but lacks the chloro and trifluoromethoxy substituents.
1,3-Bis(trifluoromethyl)benzene: Similar in structure but lacks the chloro and trifluoromethoxy substituents.
Trifluoromethyl ethers: Compounds containing the trifluoromethoxy group but with different aromatic or aliphatic backbones.
Uniqueness
1,2-Bis(trifluoromethyl)-3-chloro-5-(trifluoromethoxy)benzene is unique due to the combination of trifluoromethyl, chloro, and trifluoromethoxy groups on the benzene ring. This unique substitution pattern imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C9H2ClF9O |
|---|---|
Poids moléculaire |
332.55 g/mol |
Nom IUPAC |
1-chloro-5-(trifluoromethoxy)-2,3-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H2ClF9O/c10-5-2-3(20-9(17,18)19)1-4(7(11,12)13)6(5)8(14,15)16/h1-2H |
Clé InChI |
FQDYYLKWMSGRLB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C(F)(F)F)C(F)(F)F)Cl)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-iodo-6-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14066213.png)




![[4-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14066233.png)


![[2-Chloro-5-(trifluoromethyl)phenyl]cyanamide](/img/structure/B14066251.png)
![2-(4-(Trifluoromethoxy)phenyl)-8-(vinylsulfonyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B14066258.png)
![Hexanamide, 6-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B14066266.png)


